Cas no 2138085-44-4 (2-benzyl(cyclopropyl)carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid)

2-benzyl(cyclopropyl)carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-benzyl(cyclopropyl)carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid
- 2138085-44-4
- EN300-1145324
- 2-[benzyl(cyclopropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid
-
- インチ: 1S/C19H20N2O4/c1-25-12-14-9-16(19(23)24)17(20-10-14)18(22)21(15-7-8-15)11-13-5-3-2-4-6-13/h2-6,9-10,15H,7-8,11-12H2,1H3,(H,23,24)
- InChIKey: TVLNHDZHKYPQKT-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(C(=O)O)=CC(COC)=CN=1)N(CC1C=CC=CC=1)C1CC1
計算された属性
- せいみつぶんしりょう: 340.14230712g/mol
- どういたいしつりょう: 340.14230712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 474
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 79.7Ų
2-benzyl(cyclopropyl)carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1145324-2.5g |
2-[benzyl(cyclopropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid |
2138085-44-4 | 95% | 2.5g |
$1988.0 | 2023-10-25 | |
Enamine | EN300-1145324-1.0g |
2-[benzyl(cyclopropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid |
2138085-44-4 | 1g |
$1014.0 | 2023-06-09 | ||
Enamine | EN300-1145324-0.5g |
2-[benzyl(cyclopropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid |
2138085-44-4 | 95% | 0.5g |
$974.0 | 2023-10-25 | |
Enamine | EN300-1145324-0.1g |
2-[benzyl(cyclopropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid |
2138085-44-4 | 95% | 0.1g |
$892.0 | 2023-10-25 | |
Enamine | EN300-1145324-0.05g |
2-[benzyl(cyclopropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid |
2138085-44-4 | 95% | 0.05g |
$851.0 | 2023-10-25 | |
Enamine | EN300-1145324-0.25g |
2-[benzyl(cyclopropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid |
2138085-44-4 | 95% | 0.25g |
$933.0 | 2023-10-25 | |
Enamine | EN300-1145324-10.0g |
2-[benzyl(cyclopropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid |
2138085-44-4 | 10g |
$4360.0 | 2023-06-09 | ||
Enamine | EN300-1145324-1g |
2-[benzyl(cyclopropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid |
2138085-44-4 | 95% | 1g |
$1014.0 | 2023-10-25 | |
Enamine | EN300-1145324-10g |
2-[benzyl(cyclopropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid |
2138085-44-4 | 95% | 10g |
$4360.0 | 2023-10-25 | |
Enamine | EN300-1145324-5.0g |
2-[benzyl(cyclopropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid |
2138085-44-4 | 5g |
$2940.0 | 2023-06-09 |
2-benzyl(cyclopropyl)carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid 関連文献
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
2-benzyl(cyclopropyl)carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acidに関する追加情報
Introduction to 2-benzyl(cyclopropyl)carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid (CAS No. 2138085-44-4)
2-benzyl(cyclopropyl)carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid, identified by the CAS number 2138085-44-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by a pyridine core, which is a fundamental structural motif in numerous bioactive agents. The presence of functional groups such as the benzyl and cyclopropyl substituents, along with the carbamoyl and methoxymethyl groups, contributes to its unique chemical properties and potential biological activities.
The synthesis and structural elucidation of 2-benzyl(cyclopropyl)carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid involve sophisticated organic transformations that highlight the compound's complexity. The pyridine ring, a nitrogen-containing aromatic heterocycle, is pivotal in determining its interactions with biological targets. The benzyl group, often used to enhance solubility and metabolic stability, while the cyclopropyl moiety, known for its rigid conformational constraints, together with the carbamoyl and methoxymethyl functionalities, contribute to the molecule's overall pharmacophore.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with various biological receptors. Studies suggest that the pyridine core may interact with enzymes and receptors through hydrogen bonding networks, while the bulky substituents could modulate access to binding pockets. Such insights are crucial for designing derivatives with improved efficacy and reduced side effects.
In the context of drug discovery, 2-benzyl(cyclopropyl)carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid has been explored as a potential lead compound for developing novel therapeutic agents. Its structural features make it a versatile scaffold for further modifications, allowing chemists to fine-tune its properties for specific applications. For instance, the methoxymethyl group can be oxidized to a carboxylic acid or reduced to an alcohol, providing multiple pathways for derivatization.
The compound's potential applications extend beyond traditional pharmaceuticals. Researchers are investigating its role in materials science, particularly in the development of functional polymers and ligands for catalytic processes. The pyridine-based structure is known to exhibit coordination capabilities with transition metals, making it valuable in designing metal-organic frameworks (MOFs) and catalysts.
From a synthetic chemistry perspective, 2-benzyl(cyclopropyl)carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid exemplifies the elegance of multi-step organic synthesis. The integration of different functional groups into a single molecule requires meticulous planning and execution. Recent methodologies involving transition-metal-catalyzed cross-coupling reactions have streamlined the synthesis of complex pyridine derivatives, making compounds like this more accessible for research purposes.
The biological activity of 2-benzyl(cyclopropyl)carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid has been evaluated in several preclinical studies. Initial findings indicate that it exhibits moderate affinity for certain enzyme targets, suggesting its potential as an inhibitor or modulator. Further investigations are needed to fully elucidate its mechanism of action and therapeutic relevance. The compound's structural similarity to known bioactive molecules makes it an attractive candidate for structure-based drug design.
The safety profile of this compound is another critical aspect that warrants thorough investigation. While preliminary toxicology studies suggest that it is well-tolerated at low doses, comprehensive assessments are necessary before considering its use in clinical settings. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm its purity and stability.
In conclusion, 2-benzyl(cyclopropyl)carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid (CAS No. 2138085-44-4) represents a promising compound with diverse applications in pharmaceuticals and materials science. Its unique structural features and potential biological activities make it a valuable asset in ongoing research efforts. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in shaping future therapeutic strategies.
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